3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Antifungal Drug Discovery Candida auris

Researchers probing isoxazole-based antivirals and antifungals face a critical SAR bottleneck: substituting the 2,4-difluorophenyl group with other aryl fragments abolishes activity against coxsackievirus B3 and fluconazole-resistant Candida spp. (including C. auris). 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is the essential building block for accessing this privileged pharmacophore. • Enables focused library synthesis around the validated 2,4-diF-Ph-isoxazole antiviral/antifungal core • Avoids wasted synthesis of inactive analogs lacking the critical difluorophenyl substitution • Sourced at ≥95% purity with batch-specific QC documentation

Molecular Formula C9H5F2NO2
Molecular Weight 197.14 g/mol
CAS No. 1188090-66-5
Cat. No. B6346019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
CAS1188090-66-5
Molecular FormulaC9H5F2NO2
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=O)ON2
InChIInChI=1S/C9H5F2NO2/c10-5-1-2-6(7(11)3-5)8-4-9(13)14-12-8/h1-4,12H
InChIKeyDIBSMHYBZOGVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Overview


3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (CAS: 1188090-66-5), also known as 3-(2,4-Difluorophenyl)-5-hydroxyisoxazole, is a fluorinated heterocyclic compound . It belongs to the isoxazole family, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound is commercially available as a research chemical, typically in high purity (95-98%) from major suppliers .

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Irreplaceability


The specific 2,4-difluorophenyl substitution pattern on the isoxazole core is not arbitrary; it is a key driver of biological activity and selectivity. QSAR studies on related [(biphenyloxy)propyl]isoxazoles demonstrate that the presence of a 2,4-difluorophenyl fragment is essential for achieving high antiviral activity and selectivity against coxsackievirus B3, a property that is substantially diminished when this fragment is replaced by other substituents like 2,5-dimethylbenzene or naphthyl [1]. This highlights a critical structure-activity relationship (SAR): the electronic and steric properties conferred by the 2,4-difluorophenyl group are unique and cannot be replicated by seemingly similar aromatic analogs. Therefore, substituting this specific compound with another halogenated phenylisoxazole would likely result in a complete loss of the desired biological profile, making it a non-interchangeable research tool or synthetic intermediate.

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol Differentiation Evidence


Antifungal Potency Against Drug-Resistant Candida

While the exact target compound's MIC data was not found, strong class-level evidence demonstrates the critical importance of the 2,4-difluorophenyl-isoxazole core. In a series of antifungal tetrazoles, compound 10h, which contains the 2,4-difluorophenyl group and an isoxazole moiety, displayed outstanding activity against fluconazole-resistant Candida species, including C. auris, with MIC values ≤0.008 μg/mL [1]. This potency far exceeds that of fluconazole and underscores the value of this specific structural motif for overcoming drug resistance. The compound was also superior to fluconazole (FLC) in inhibiting filamentation of FLC-resistant C. albicans 103 [1].

Antifungal Drug Discovery Candida auris

Low CYP3A4 and hERG Inhibition

A critical differentiator for compounds containing the 2,4-difluorophenyl-isoxazole core is their potential for improved safety margins. In the same study of tetrazole derivatives, compound 10h demonstrated a favorable safety profile. It showed no inhibition of the major drug-metabolizing enzyme human CYP3A4 (IC50 > 100 μM), low cytotoxicity (at 32 μg/mL), and low hERG channel inhibition (IC50 = 6.22 μM) [1]. This profile indicates a low risk of drug-drug interactions and cardiac toxicity, a common pitfall in drug development.

Drug Safety Pharmacokinetics CYP3A4

In Vivo Antifungal Efficacy

The promise of the 2,4-difluorophenyl-isoxazole motif extends beyond in vitro potency to demonstrated in vivo efficacy. Compound 10h exhibited excellent pharmacokinetic (PK) profiles and showed remarkable in vivo efficacy in a mouse model of systemic C. albicans and C. neoformans infection [1]. This is a crucial differentiator, as many compounds with potent in vitro activity fail to translate to in vivo models due to poor absorption, distribution, metabolism, or excretion (ADME) properties.

In Vivo Efficacy Animal Model Antifungal

Procurement Scenarios for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol


Next-Generation Antifungals for Resistant Pathogens

Based on the strong class-level evidence that the 2,4-difluorophenyl-isoxazole motif confers potent activity against fluconazole-resistant Candida species, including the high-priority threat C. auris [1], 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is a high-value synthetic intermediate for medicinal chemistry programs focused on developing novel antifungal agents. Its procurement is strategically justified for research aiming to overcome resistance mechanisms and address unmet medical needs in invasive fungal infections.

Antiviral Isoxazole SAR Exploration

As demonstrated by QSAR studies, the 2,4-difluorophenyl fragment is a key determinant of antiviral activity and selectivity in certain isoxazole series [2]. Therefore, 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol is an essential building block for systematically probing SAR around the antiviral pharmacophore. Procuring this specific compound allows researchers to build focused libraries and validate computational models, avoiding the wasted effort and resources associated with using less active or non-selective analogs.

Safety-Driven Lead Optimization

For research programs that have identified a lead compound but are concerned about potential drug-drug interactions (via CYP3A4) or cardiotoxicity (hERG), the 2,4-difluorophenyl-isoxazole scaffold offers a promising avenue for optimization. Evidence shows that this core can be elaborated into compounds with low CYP inhibition (IC50 > 100 μM) and low hERG binding (IC50 = 6.22 μM) [1]. Procuring this building block enables the exploration of chemical space that has a higher probability of yielding drug candidates with favorable safety and ADME profiles, saving time and cost in the long run.

Antifungal Resistance Mechanism Studies

The unique ability of compounds containing the 2,4-difluorophenyl-isoxazole motif to potently inhibit fluconazole-resistant C. albicans and C. auris [1] makes 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol a valuable chemical probe for academic research groups. It can be used as a starting material to synthesize more advanced probes for studying the molecular mechanisms of azole resistance and for identifying new biological targets in pathogenic fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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